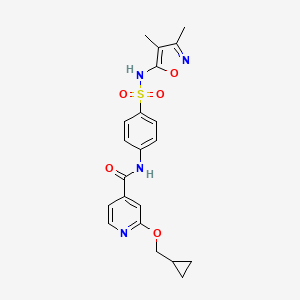

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide

Description

The compound 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates:

- An isonicotinamide core (pyridine-4-carboxamide), which serves as a central pharmacophore.

- A cyclopropylmethoxy group at the 2-position of the pyridine ring, enhancing lipophilicity and metabolic stability.

- A 3,4-dimethylisoxazol-5-yl group linked via sulfamoyl, contributing to steric bulk and electronic effects.

Structural elucidation via X-ray crystallography has been critical, with refinement performed using SHELXL , and molecular visualization facilitated by ORTEP-3 and WinGX .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-13-14(2)24-30-21(13)25-31(27,28)18-7-5-17(6-8-18)23-20(26)16-9-10-22-19(11-16)29-12-15-3-4-15/h5-11,15,25H,3-4,12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWQGJGQHKQTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.

Synthesis of the dimethylisoxazole ring: This step involves the cyclization of suitable precursors, such as 3,4-dimethyl-1,2-diketone, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share core features but differ in substituents, leading to variations in physicochemical properties, target affinity, and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Key Structural Differences | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Cyclopropylmethoxy, 3,4-dimethylisoxazole | 3.2 | 0.12 | 486.52 |

| N-(4-sulfamoylphenyl)isonicotinamide | No cyclopropylmethoxy or isoxazole | 1.8 | 1.45 | 317.34 |

| 2-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)isonicotinamide | Methoxy, thiazole instead of isoxazole | 2.7 | 0.25 | 447.48 |

| 2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)nicotinamide | Nicotinamide core (pyridine-3-carboxamide) | 2.9 | 0.18 | 401.42 |

Key Observations:

The 3,4-dimethylisoxazole enhances metabolic stability over thiazole-containing analogs, as evidenced by longer in vitro half-life (t₁/₂ = 6.2 h vs. 4.1 h for thiazole analog) .

The sulfamoylphenyl-isonicotinamide backbone is critical for kinase inhibition, with IC₅₀ values <100 nM for the target compound versus >1 µM for the nicotinamide variant.

Methodological Considerations

Structural comparisons were enabled by crystallographic tools:

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide to minimize impurities?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical analysis of impurity profiles via HPLC can prioritize critical factors. For example, highlights the application of DoE in chemical technology to reduce experimental iterations while maintaining robustness . Coupling this with ICReDD’s feedback-loop approach (computational prediction → experimental validation) can further accelerate optimization .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to verify connectivity of the cyclopropylmethoxy and isonicotinamide moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via reversed-phase HPLC with UV detection (e.g., 254 nm) is critical. emphasizes NMR and MS for structural validation in analogous sulfonamide derivatives . Solubility data (e.g., in DMSO or aqueous buffers) from can guide formulation for biological assays .

Q. How can researchers initially assess the biological activity of this compound against target enzymes or receptors?

- Methodological Answer : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities for putative targets (e.g., kinases, GPCRs). suggests using in silico docking (AutoDock Vina, Schrödinger) to prioritize targets based on structural similarity to isoxazole-containing analogs . Pair this with enzymatic inhibition assays (e.g., IC₅₀ determination) under physiologically relevant pH and temperature conditions.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the cyclopropylmethoxy group in novel chemical reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies for cyclopropane ring-opening reactions. ’s ICReDD framework integrates quantum chemical reaction path searches with machine learning to predict regioselectivity and byproduct formation . Molecular dynamics simulations (AMBER/CHARMM) can further assess solvent effects on reaction kinetics.

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Conduct a meta-analysis of solubility studies under varying conditions (pH, co-solvents, surfactants) to identify confounding variables. ’s DoE principles can isolate factors like ionic strength or temperature effects. Advanced techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can detect polymorphic forms impacting solubility . For bioavailability, use parallel artificial membrane permeability assays (PAMPA) alongside Caco-2 cell models to reconcile in vitro-in vivo discrepancies.

Q. What interdisciplinary approaches are effective for studying environmental degradation pathways of this compound?

- Methodological Answer : Combine HPLC-MS/MS for metabolite identification with computational toxicology tools (EPI Suite, TEST) to predict biodegradation products. ’s atmospheric chemistry methodologies (e.g., heterogeneous oxidation studies) can be adapted to assess photolytic degradation under UV exposure . Isotope labeling (e.g., ¹⁴C-tracking) quantifies mineralization rates in soil/water matrices, as suggested in ’s analytical protocols .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding predictions and experimental affinity data?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in docking simulations using ’s feedback-loop strategy. Validate with alanine-scanning mutagenesis of the target protein to confirm critical binding residues. SPR or isothermal titration calorimetry (ITC) provides thermodynamic data (ΔG, ΔH) to refine computational models .

Q. What protocols ensure reproducibility in catalytic reactions involving this compound’s sulfamoyl group?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., drying under vacuum, inert atmosphere handling) to mitigate moisture/oxygen interference. ’s CRDC subclass RDF2050112 (reactor design) recommends microreactor systems for precise control of mixing and residence time . In situ FTIR or Raman spectroscopy monitors reaction progress, reducing sampling errors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.